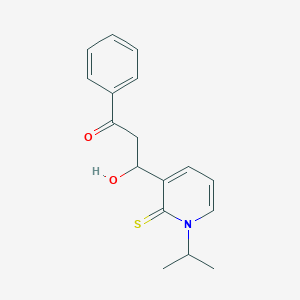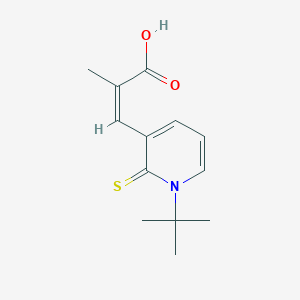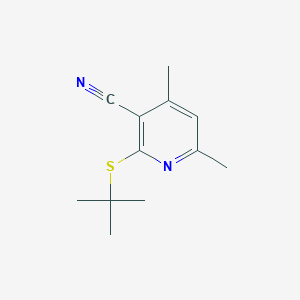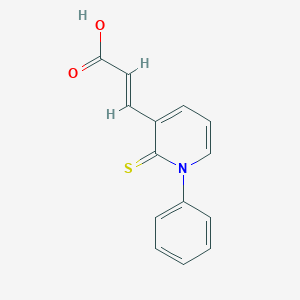
(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one, also known as MBO, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. MBO is a derivative of oxazole, a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its ring structure. MBO is synthesized through a multistep process and has been found to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one is not fully understood, but studies have shown that it interacts with various cellular targets, including enzymes and receptors. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been found to exhibit anti-inflammatory and anti-cancer properties, as mentioned earlier. This compound has also been found to exhibit neuroprotective properties, as it has been shown to protect against oxidative stress-induced neuronal damage. Additionally, this compound has been found to exhibit anti-diabetic properties, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. This compound is also fluorescent, which makes it a useful probe for detecting the presence of various compounds in biological systems. However, there are also limitations to using this compound in lab experiments. It has a relatively low yield, which can make it expensive to produce in large quantities. Additionally, this compound has been found to exhibit some toxicity in certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one. One area of interest is the development of new drugs based on the anti-inflammatory and anti-cancer properties of this compound. Another area of interest is the use of this compound as a fluorescent probe for detecting the presence of various compounds in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one involves a multistep process that starts with the reaction between 2-methylbenzaldehyde and 2-aminophenol to form 2-(2-methylphenyl)-2,3-dihydro-1H-isoindol-1-one. This intermediate is then reacted with acetic anhydride to form 2-(2-methylphenyl)-3-acetoxy-1H-isoindol-1-one. The final step involves the reaction between this intermediate and benzaldehyde to form this compound. The overall yield of this synthesis method is around 25%.
Applications De Recherche Scientifique
(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one has been found to exhibit interesting scientific research applications. It has been studied for its potential use as a fluorescent probe, which can be used to detect the presence of various compounds in biological systems. This compound has also been studied for its potential use in the development of new drugs, as it exhibits anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
(4Z)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12-7-5-6-10-14(12)11-15-17(19)20-16(18-15)13-8-3-2-4-9-13/h2-11H,1H3/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSKZOFFVGLOOQ-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


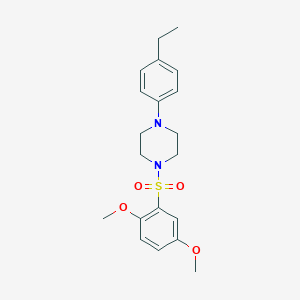
![1-[6-Methyl-1-(2-methylphenyl)-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514838.png)
![Furan-2-yl-[5-(furan-2-yl)-3-methylsulfanylfuran-2-yl]methanone](/img/structure/B514842.png)
![5-[(1-Tert-butyl-2-thioxo-1,2-dihydro-3-pyridinyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B514843.png)
methanone](/img/structure/B514844.png)
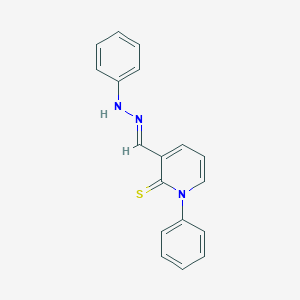
![1-[1-(4-Chlorophenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514848.png)
